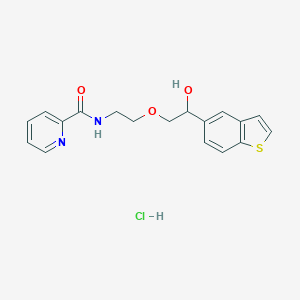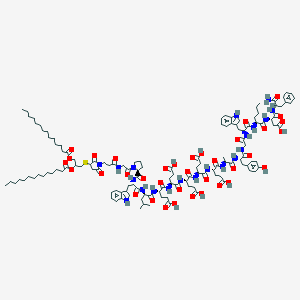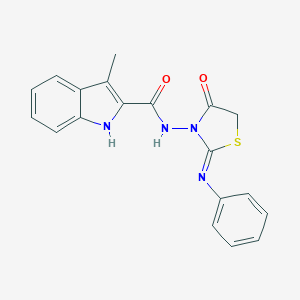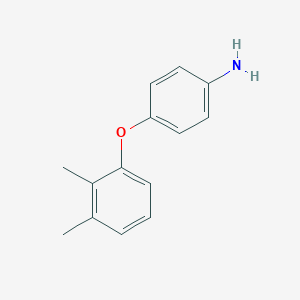
4-(2,3-Dimethylphenoxy)aniline
Vue d'ensemble
Description
4-(2,3-Dimethylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives . It has a molecular formula of C14H15NO and a molecular weight of 213.28 .
Synthesis Analysis
The synthesis of anilines, including this compound, can be achieved through various methods. One common method is the nitration-reduction pathway, which involves the nitration of arenes followed by the reduction of nitroarenes . Another method involves the use of palladium-catalyzed amination . The specific synthesis process for this compound may vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitrogen atom attached, and a dimethylphenoxy group attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.28 . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Facile Synthesis and High-spin Cationic States
Research has explored the synthesis of oligomers derived from similar compounds, focusing on their structural and redox properties. For example, a study demonstrated the facile synthesis and crystal structures of oligo(N-phenyl-m-aniline)s, highlighting their potential in adopting helical structures and exhibiting unique redox characteristics (Ito et al., 2002).
Monitoring Ligand Substitution in Metal Complexes
Another application involves the monitoring of ligand substitution in catalytically active metal complexes. This research area explores how modifications to the chemical structure influence the behavior and efficiency of these complexes, especially in fluorescence and catalysis (Halter et al., 2019).
Electrochemical Synthesis for Solar Cells
The electrochemical synthesis of novel polymers based on similar aniline derivatives has been investigated for their potential use in solar cell applications. A study demonstrated the successful synthesis of a novel monomer, highlighting its application in dye-sensitized solar cells and the significant improvement in energy conversion efficiency compared to traditional methods (Shahhosseini et al., 2016).
Photo-electrocatalytic Oxidation for Wastewater Treatment
Research into the treatment of industrial wastewater has led to the development of a novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method. This method efficiently removes stubborn organic matter, such as 3,4-dimethylaniline, demonstrating the potential for significant environmental benefits (Li et al., 2020).
New Organic Binary Solids for NLO Applications
The synthesis and characterization of new organic binary solids with phenolic coformers have also been investigated for nonlinear optical (NLO) applications. This research underscores the importance of understanding the interactions between different molecular components to enhance the material's optical properties (Draguta et al., 2015).
Mécanisme D'action
Target of Action
This compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known that aniline and its derivatives can undergo metabolic activation, including n-hydroxylation .
Pharmacokinetics
Research on aniline and its dimethyl derivatives suggests that these compounds undergo rapid metabolic elimination, with primary acetylated metabolites being more extensively formed for certain derivatives .
Safety and Hazards
The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also very toxic to aquatic life with long-lasting effects . Specific safety and hazard information for 4-(2,3-Dimethylphenoxy)aniline was not found in the search results.
Propriétés
IUPAC Name |
4-(2,3-dimethylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUXBJVAWDBGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427971 | |
| Record name | 4-(2,3-dimethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155106-50-6 | |
| Record name | 4-(2,3-dimethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

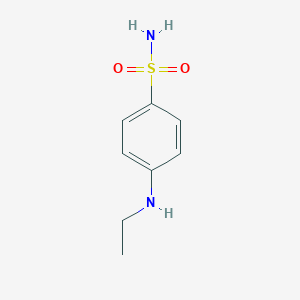
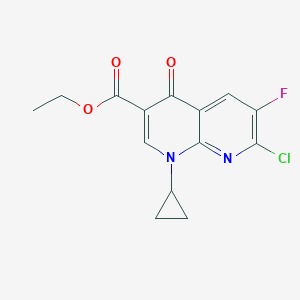
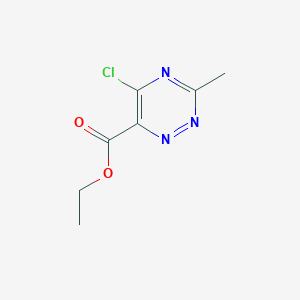
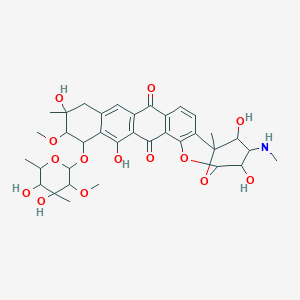

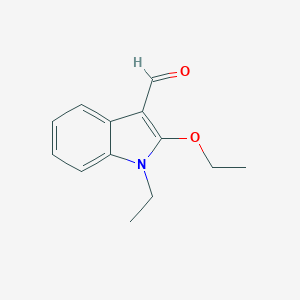
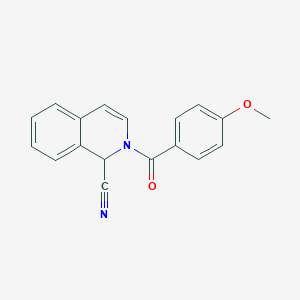
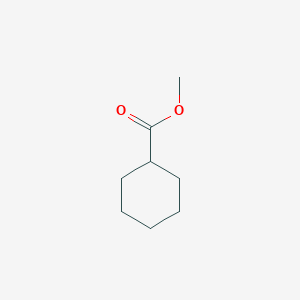

![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)
